(S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide
CAS No.:
Cat. No.: VC13461079
Molecular Formula: C17H27N3O
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H27N3O |
---|---|
Molecular Weight | 289.4 g/mol |
IUPAC Name | (2S)-2-amino-N-[(1-benzylpyrrolidin-3-yl)methyl]-N-ethylpropanamide |
Standard InChI | InChI=1S/C17H27N3O/c1-3-20(17(21)14(2)18)13-16-9-10-19(12-16)11-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13,18H2,1-2H3/t14-,16?/m0/s1 |
Standard InChI Key | UMNSMOBBLNWFMH-LBAUFKAWSA-N |
Isomeric SMILES | CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C)N |
SMILES | CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Canonical SMILES | CCN(CC1CCN(C1)CC2=CC=CC=C2)C(=O)C(C)N |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide, reflects its distinct stereochemistry and functional groups:
-
Pyrrolidine core: A five-membered saturated ring with a nitrogen atom at position 1, substituted with a benzyl group.
-
Propionamide backbone: A three-carbon chain terminating in an amide group, with an amino substituent at the α-position.
-
Stereochemistry: The (S)-configuration at the chiral center ensures enantioselective interactions in biological systems .
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₈N₃O |
Molecular Weight | 302.44 g/mol |
CAS Registry Number | 1354026-40-6 |
SMILES | CC@HC(=O)N(CC1CCN(Cc2ccccc2)C1)CC |
InChIKey | QCEPSFNEGREPPM-MBIQTGHCSA-N |
The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the ethyl and pyrrolidine moieties contribute to conformational flexibility .
Synthesis and Physicochemical Properties
Synthetic Routes
The synthesis of (S)-2-Amino-N-(1-benzyl-pyrrolidin-3-ylmethyl)-N-ethyl-propionamide involves multi-step organic reactions:
-
Pyrrolidine functionalization: Benzylation of pyrrolidine at the nitrogen atom using benzyl bromide under basic conditions.
-
Propionamide formation: Coupling of (S)-2-aminopropionic acid with the pyrrolidine intermediate via carbodiimide-mediated amidation .
-
N-Ethylation: Alkylation of the secondary amine using ethyl iodide in the presence of a base like potassium carbonate .
Key challenges include maintaining stereochemical integrity during amide bond formation and avoiding over-alkylation .
Physicochemical Profile
Parameter | Value |
---|---|
LogP (Octanol-Water) | 2.1 ± 0.3 (predicted) |
Solubility | 12 mg/mL in DMSO |
pKa | 8.2 (amine), 10.5 (amide) |
The compound’s moderate lipophilicity (LogP ~2.1) suggests balanced membrane permeability and aqueous solubility, favorable for CNS-targeted applications .
Pharmacological and Biological Activity
In Vitro and In Vivo Efficacy
-
Anticonvulsant activity: In murine models, related compounds reduced seizure duration by 40–60% in maximal electroshock (MES) tests .
-
Neuroprotection: Enhanced glutamate uptake in primary glial cultures (EC₅₀ = 3.2 µM) .
Comparative Analysis with Structural Analogs
The ethylamide group in the target compound may reduce metabolic clearance compared to acetylated analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume